C21H15ClN6O3S2
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Overview
Description
The compound with the molecular formula C21H15ClN6O3S2 is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C21H15ClN6O3S2 typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes may involve the use of chlorinated aromatic compounds, nitrogen-containing heterocycles, and sulfur-containing reagents.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
C21H15ClN6O3S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
C21H15ClN6O3S2: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of C21H15ClN6O3S2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
C21H15ClN6O3S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. The comparison can focus on differences in reactivity, biological activity, and industrial applications.
List of Similar Compounds
C21H15ClN6O3S: A compound with a similar structure but different functional groups.
C21H15ClN6O3S3: A compound with an additional sulfur atom, leading to different chemical properties.
C21H15ClN6O2S2: A compound with one less oxygen atom, affecting its reactivity and biological activity.
By understanding the unique properties and applications of This compound , researchers can better utilize this compound in various scientific and industrial fields.
Biological Activity
C21H15ClN6O3S2 is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antiviral, anticancer, and antimicrobial effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula this compound indicates a structure that includes chlorine, nitrogen, oxygen, and sulfur atoms. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound derivatives. For instance, compounds derived from this base structure have shown significant inhibition against H5N1 virus growth. The activity was correlated with the lipophilicity and electron-withdrawing properties of substituents on the anilide ring, indicating that modifications to the structure can enhance efficacy while reducing cytotoxicity.
- Case Study : A derivative with a log k value of approximately 0.41 exhibited maximal antiviral activity with minimal cytotoxicity. In particular, derivatives such as 3-Cl-2-F demonstrated up to 91.2% inhibition of viral growth with cytotoxicity values around 79.3% .
Anticancer Activity
This compound has also been investigated for its anticancer potential. Several derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Compound | Cell Line | IC50 (nM) |
---|---|---|
R1 | MCF-7 | 20.1 |
R2 | KB-V1 | 14 |
R3 | HCT116 | 5.27 |
- Mechanism of Action : The anticancer activity is believed to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and apoptosis in cancer cells .
Antimicrobial Activity
Antimicrobial properties of this compound derivatives have been explored, particularly against drug-resistant bacterial strains.
- Case Study : Certain derivatives showed enhanced antibacterial activity when combined with commercial antibiotics like vancomycin and ciprofloxacin. For example, one derivative increased the efficacy of ciprofloxacin by a factor of 10 to 100 against Staphylococcus aureus MRSA .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. The results indicated that while some derivatives exhibited antioxidant activity, they were less effective than standard antioxidants like ascorbic acid.
- DPPH Scavenging Results :
Compound | IC50 (mg/mL) |
---|---|
This compound | 0.8 - 2.49 |
Ascorbic Acid | 0.1 |
Properties
Molecular Formula |
C21H15ClN6O3S2 |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
N-[3-(3-chloro-4-methoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C21H15ClN6O3S2/c1-31-17-10-9-12(11-13(17)22)23-20-21(25-15-6-3-2-5-14(15)24-20)28-33(29,30)18-8-4-7-16-19(18)27-32-26-16/h2-11H,1H3,(H,23,24)(H,25,28) |
InChI Key |
IXZWEJKRBVKIGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54)Cl |
Origin of Product |
United States |
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